molecular formula C11H9BrN2OS B1380130 5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide CAS No. 1468774-80-2

5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide

Cat. No.: B1380130
CAS No.: 1468774-80-2
M. Wt: 297.17 g/mol
InChI Key: VVJUYTVZYVHIBB-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a brominated thiophene carboxamide scaffold, a privileged structure in medicinal chemistry known for its versatile pharmacological properties. This compound is built from a 5-bromothiophene-2-carboxylic acid moiety linked to a 2-methylpyridin-4-amine group, forming a stable amide bond that is resistant to hydrolysis and crucial for biological activity . The bromine atom at the 5-position of the thiophene ring serves as a reactive handle for further derivatization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies . In biomedical research, this compound class shows significant promise in combating antibiotic-resistant bacterial pathogens. Structurally related N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have demonstrated potent in vitro antibacterial efficacy against high-priority, multi-drug resistant strains such as extended-spectrum β-lactamase (ESBL)-producing Escherichia coli ST131. Molecular docking studies suggest that these analogues exhibit a strong binding fit and interactions with key residues in the active site of the β-lactamase enzyme, a key resistance factor in these bacteria . Furthermore, nitrothiophene carboxamides have been identified as novel narrow-spectrum prodrugs that require activation by specific bacterial nitroreductases (NfsA and NfsB), leading to a bactericidal effect and efficacy in animal infection models . Beyond antimicrobial applications, the thiophene carboxamide scaffold is also investigated in oncology research. Novel compounds featuring this core have displayed potent, selective cytotoxic effects against various human cancer cell lines, including melanoma (A375), colorectal (HT-29), and breast cancer (MCF-7). The proposed mechanisms of action include induction of apoptosis through caspase 3/7 activation and disruption of mitochondrial membrane potential . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet prior to use.

Properties

IUPAC Name

5-bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-7-6-8(4-5-13-7)14-11(15)9-2-3-10(12)16-9/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJUYTVZYVHIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide typically involves the Suzuki-Miyaura cross-coupling reaction. This method uses 5-bromothiophene-2-carboxylic acid and 2-methylpyridin-4-ylboronic acid as starting materials. The reaction is catalyzed by palladium tetrakis and proceeds under mild conditions, yielding the desired product in moderate to good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, the purification process involves recrystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Thiophenes: Resulting from substitution reactions.

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Electron-rich boronic acids in Suzuki couplings generally yield higher products (e.g., 72% for 4a in pyrazine derivatives) compared to electron-withdrawing groups (37% for 4n) .
  • Substituent Effects : The position of the methyl group on the pyridine ring (e.g., 2-methylpyridin-4-yl vs. 4-methylpyridin-2-yl) influences steric and electronic interactions during synthesis and functionalization .
Reactivity and Computational Insights

DFT studies on analogous compounds reveal trends in electronic properties and nonlinear optical (NLO) behavior:

Compound Series HOMO-LUMO Gap (eV) Notable Reactivity/NLO Properties Reference ID
Pyrazine analogs (4a–4n) 3.88–4.50 4i: Highest reactivity (electronic potential = -3.88 eV); 4l: Highest hyperpolarizability (8583.80 Hartrees)
Pyrazole analogs (9a–9h) 4.10–4.80 9f: Best NLO response; 9c/9h: Most reactive; 9d: Most stable

Key Observations :

  • Electronic Effects : Pyrazine derivatives exhibit lower HOMO-LUMO gaps than pyrazole analogs, suggesting enhanced charge-transfer capabilities .
  • NLO Potential: Thiophene-carboxamide derivatives with extended π-conjugation (e.g., 4l, 9f) show promise in materials science due to high hyperpolarizability .
Stability and Chemical Hardness

Comparative chemical hardness (η) and electrophilicity index (ω) values highlight stability differences:

Compound Series Average η (eV) Average ω (eV) Most Stable Compound Reference ID
Pyrazine analogs (4a–4n) 1.94–2.25 2.10–2.75 4d (η = 2.25 eV)
Pyrazole analogs (9a–9h) 2.05–2.40 1.95–2.50 9d (η = 2.40 eV)

Key Observations :

  • Pyridine/pyrazine derivatives generally exhibit lower chemical hardness than pyrazole analogs, indicating higher reactivity toward electrophiles .

Biological Activity

5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent studies.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial step includes the reaction of 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride, yielding the desired amide. The overall yield can vary but has been reported to be around 80% in some studies .

Biological Activity

1. Antibacterial Activity

Recent research has highlighted the antibacterial efficacy of thiophene derivatives, including this compound. In vitro tests have shown that this compound exhibits significant activity against various strains of bacteria, particularly those resistant to conventional antibiotics. For instance, it has demonstrated effectiveness against Extended-Spectrum Beta-Lactamase (ESBL) producing Escherichia coli strains, which are notorious for their resistance mechanisms .

Table 1: Antibacterial Efficacy Against Various Strains

CompoundMIC (µg/mL)Target Strain
This compound0.39NDM-producing Klebsiella pneumoniae ST147
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide0.78ESBL E. coli ST131

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it may inhibit the growth of several cancer cell lines, showing potential as a lead compound in cancer therapy. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are necessary to elucidate the exact pathways involved .

3. Enzyme Inhibition

Additionally, compounds related to this structure have been reported to exhibit inhibitory activity against various enzymes such as carbonic anhydrase and histone deacetylases (HDACs). These enzymes play crucial roles in cellular processes, including tumor progression and inflammation, making them valuable targets for therapeutic intervention .

Case Studies

A study conducted on a series of thiophene derivatives, including this compound, revealed promising results in both antibacterial and anticancer assays. The derivatives were screened against a panel of bacterial strains and cancer cell lines, showcasing varying degrees of potency:

Table 2: Summary of Biological Activities

Study FocusFindings
Antibacterial AssaysEffective against resistant strains with MIC values <1 µg/mL
Anticancer AssaysInduced apoptosis in multiple cancer cell lines
Enzyme InhibitionSignificant inhibition of HDAC and other target enzymes

Q & A

(Basic) What are the standard synthetic routes for 5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide?

The compound is synthesized via carboxamide coupling reactions. A typical method involves reacting 5-bromothiophene-2-carbonyl chloride with 2-methylpyridin-4-amine under anhydrous conditions, using coupling agents like EDCI/HOBt. For example, Method B () achieved a 75% yield through a one-pot reaction in DMF at 80°C, followed by purification via column chromatography . Alternative routes may employ microwave-assisted synthesis to reduce reaction times and improve efficiency .

(Basic) How is the compound characterized using spectroscopic and analytical methods?

Comprehensive characterization includes:

  • 1H/13C NMR : Aromatic protons in the thiophene and pyridine rings appear between δ 7.31–7.64 ppm (). The bromine substituent induces distinct deshielding effects.
  • HRMS : Confirms molecular ion peaks (e.g., [M+Na]+ at m/z 515.9998 in ).
  • IR : Validates carbonyl (C=O) and amide (N-H) functional groups.
  • Melting point : High thermal stability (>250°C) is noted (). Full replication protocols are emphasized in , including microanalysis for new compounds .

(Advanced) How can researchers resolve contradictions in spectral data during structural elucidation?

Conflicting spectral data (e.g., unexpected NMR shifts or HRMS discrepancies) can be addressed by:

  • X-ray crystallography : Definitive structural confirmation, as demonstrated in crystallography reports for related brominated amides ( ).
  • 2D NMR techniques : COSY and HSQC experiments clarify proton-proton and carbon-proton correlations.
  • Reproducibility checks : Strict adherence to synthetic protocols () ensures consistency in reaction conditions and product purity .

(Advanced) What strategies optimize the yield of this compound in multi-step syntheses?

Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency ().
  • Catalyst use : Lewis acids or microwave irradiation () reduce side reactions.
  • Stoichiometric control : Excess amine (1.2–1.5 eq.) improves coupling efficiency ( ).
  • Purification : Gradient column chromatography or recrystallization removes unreacted starting materials .

(Advanced) How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

Derivative design focuses on:

  • Substituent variation : Replace bromine with electron-withdrawing (e.g., nitro) or donating groups (e.g., methoxy) on the thiophene ring ( ).
  • Heterocycle modification : Substitute the 2-methylpyridine moiety with other aromatic amines (e.g., morpholine or piperidine derivatives; ).
  • Biological assays : Test derivatives for target binding (e.g., kinase inhibition) or antimicrobial activity, as shown in nitazoxanide-based analogues ( ).

(Advanced) How should researchers address discrepancies in reaction yields reported across studies?

Discrepancies may arise from:

  • Purity of reagents : Impurities in starting materials (e.g., 5-bromothiophene-2-carboxylic acid; ) affect yields.
  • Reaction scale : Small-scale syntheses (1–5 mmol) may overestimate yields compared to larger batches.
  • Analytical methods : Differences in HPLC or NMR integration thresholds ( ). Standardized protocols () and peer validation are critical .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide
Reactant of Route 2
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5-Bromo-N-(2-methylpyridin-4-yl)thiophene-2-carboxamide

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